molecular formula C17H14N2O4 B2555778 2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide CAS No. 941879-30-7

2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide

Cat. No. B2555778
CAS RN: 941879-30-7
M. Wt: 310.309
InChI Key: WURJRQWVKSOUCF-UHFFFAOYSA-N
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Description

2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chromene and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of chromene compounds, including those structurally related to 2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide, to evaluate their antimicrobial efficacy. For instance, compounds synthesized through microwave-assisted techniques demonstrated significant antibacterial and antifungal activities against various strains, highlighting the potential of such compounds in developing new antimicrobial agents (Raval, Naik, & Desai, 2012). Similarly, novel coumarin derivatives containing thiazolidin-4-one rings were synthesized and showed promising biological properties, emphasizing the importance of chromene derivatives in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemical Synthesis Methodologies

Research has also focused on the synthesis methodologies of chromene derivatives, aiming to improve efficiency and yield. A non-catalytic approach to synthesizing highly functionalized benzoquinolines through base-induced ring transformation was described, showcasing innovative synthetic routes for chromene compounds (Pratap & Ram, 2007). Another study detailed the synthesis of tetrahydrobenzo[f]isoquinolines, further contributing to the diverse synthetic applications of chromene derivatives in organic chemistry (Pratap, Raghunandan, Maulik, & Ram, 2007).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives structurally related to the queried compound have been investigated for their potential as chemosensors for cyanide anions. These studies found that certain chromene derivatives can undergo Michael addition reactions with cyanide, leading to noticeable changes in color and fluorescence, which can be utilized in the development of novel chemosensor materials (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Future Directions

: Kamal, S., Derbala, H. A., Alterary, S. S., Ben Bacha, A., Alonazi, M., El-Ashrey, M. K., & El-Sayed, N. N. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(43), 28992–29008. Read Online

: Synthesis, cytotoxicity and toxicity of thieno 2,3-

: One-Pot Regioselective Synthesis of 7-Bromo-2 - Springer. Abstract

properties

IUPAC Name

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(18-16-11-6-2-3-7-13(11)19-23-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1,4-5,8-9H,2-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJRQWVKSOUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide

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